methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Mechanism of Action
Target of Action
Compounds like “methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound might interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The exact mode of action would depend on the specific target and the compound’s structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit or activate an enzyme, leading to changes in the production of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its solubility might affect its absorption and distribution, while its chemical stability might affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to changes in cell signaling, gene expression, or cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of an intermediate compound through the reaction of a pyridine derivative with a benzylamine. This intermediate can then undergo cyclization and further functionalization to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate include other pyrano[3,2-c]pyridine derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Indole derivatives with similar structural features
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPOUCSDZJTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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